3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile
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Description
3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C19H12BrN5O and its molecular weight is 406.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.02252 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. It’s also worth noting that some pyrazoline derivatives have shown to affect Acetylcholinesterase (AChE) activity , an enzyme vital for nerve function.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 , which could lead to cell cycle arrest and apoptosis in cancer cells. In the case of AChE inhibition, the compound could potentially disrupt normal nerve pulse transmission .
Biochemical Pathways
Compounds with similar structures have been found to affect the cell cycle regulation pathway via cdk2 inhibition . In addition, they may also influence cholinergic signaling pathways through AChE inhibition .
Result of Action
Based on similar compounds, the inhibition of cdk2 could lead to cell cycle arrest and apoptosis in cancer cells . In the case of AChE inhibition, it could potentially lead to changes in nerve pulse transmission .
Properties
IUPAC Name |
3-[[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O/c20-15-4-6-16(7-5-15)25-18-17(10-23-25)19(26)24(12-22-18)11-14-3-1-2-13(8-14)9-21/h1-8,10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVXNKGZYOFYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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